N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
This compound features a bis-benzo[d]thiazole scaffold with a carboxamide linkage. Key structural elements include:
- 4-ethoxy substituent on one benzothiazole ring.
- Diethylaminoethyl group attached via a tertiary amine.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2.ClH/c1-4-26(5-2)12-13-27(22(28)16-10-11-17-20(14-16)30-15-24-17)23-25-21-18(29-6-3)8-7-9-19(21)31-23;/h7-11,14-15H,4-6,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIKTBANJGPGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound with a complex chemical structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H27ClN4O3S
- Molecular Weight : 479.0 g/mol
- CAS Number : 1215555-19-3
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at concentrations of 1, 2, and 4 μM. These compounds promoted apoptosis and arrested the cell cycle, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 2.5 | Apoptosis induction |
| Compound 4i | HOP-92 | 1.8 | Cell cycle arrest |
| N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-6-carboxamide HCl | A549 | TBD | TBD |
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in modulating inflammatory responses .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of benzothiazole compounds. For example, certain derivatives have been shown to attenuate neuronal injury in models of ischemia/reperfusion injury by scavenging reactive oxygen species (ROS) . This suggests that this compound may also possess neuroprotective properties.
Study on Antitumor Activity
A notable study synthesized several benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, one derivative exhibited an IC50 value of 1.5 μM against H1299 cells, demonstrating potent anticancer activity . The study utilized a series of assays to confirm the mechanism of action involved in apoptosis induction.
Evaluation of Anti-inflammatory Activity
In another study, researchers assessed the anti-inflammatory effects of benzothiazole compounds on LPS-induced macrophages. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines when treated with these compounds, highlighting their therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound’s bis-benzo[d]thiazole structure distinguishes it from analogs in the evidence, which primarily feature single heterocyclic cores (e.g., thiazolidinone, thiadiazole). Key comparisons include:
Key Observations :
- Substituents like 4-ethoxy and diethylaminoethyl could modulate lipophilicity and solubility, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in compounds .
Physicochemical Properties
While melting points for the target compound are unavailable, analogs in show melting points between 147–207°C , influenced by substituent polarity and crystallinity. The hydrochloride salt form of the target compound likely increases its aqueous solubility compared to neutral analogs like those in and .
Pharmacological Potential
- demonstrates that aryl-substituted benzothiazole acetamides exhibit antitumor and antimicrobial activities, suggesting the target compound’s bis-heterocyclic structure could amplify these effects .
- notes thiadiazole derivatives with insecticidal/fungicidal activity, but the target’s benzothiazole core may prioritize different biological targets (e.g., kinase inhibition) .
Preparation Methods
Synthesis of 4-Ethoxybenzo[d]thiazol-2-amine
The ethoxy group is introduced via nucleophilic aromatic substitution. A mixture of 2-aminobenzo[d]thiazole and ethyl bromide in the presence of potassium carbonate yields 4-ethoxybenzo[d]thiazol-2-amine. Optimal conditions include refluxing in dimethylformamide (DMF) at 80°C for 12 hours.
Functionalization of 2-Bromobenzo[d]thiazole-6-carboxylic Acid
This intermediate is synthesized by bromination of benzo[d]thiazole-6-carboxylic acid using bromine in acetic acid. Subsequent carboxyl activation with thionyl chloride converts it to the acid chloride, which reacts with ammonia to form the primary amide.
Table 1: Reaction Conditions for Acid Chloride Formation
| Parameter | Value | Source |
|---|---|---|
| Reagent | Thionyl chloride | |
| Temperature | 60°C | |
| Time | 1.5 hours | |
| Yield | 77% |
Amide Coupling with N,N-Diethylethylenediamine
The critical step involves coupling 2-bromobenzo[d]thiazole-6-carboxamide with N,N-diethylethylenediamine. Using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base, the reaction proceeds at room temperature in dichloromethane (DCM) to yield the secondary amide.
Substitution at the 2-Position of Benzothiazole
The bromine atom in the intermediate is replaced by the amine group of 4-ethoxybenzo[d]thiazol-2-amine via nucleophilic aromatic substitution. This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and is conducted under inert atmosphere conditions at 100°C for 24 hours.
Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt by treating the free base with concentrated hydrochloric acid in ethanol. Crystallization from a mixture of ethanol and diethyl ether enhances purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Amide coupling : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency compared to DCM.
- Substitution reactions : Elevated temperatures (80–100°C) are critical for achieving >90% conversion in palladium-catalyzed steps.
Table 2: Yield Optimization in Key Steps
| Step | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Amide coupling | DCM | 25°C | 65 | |
| Substitution | Toluene | 100°C | 92 | |
| Salt formation | Ethanol | 0°C | 85 |
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos enhance substitution kinetics. Triethylamine is preferred over DIPEA for acid scavenging due to lower cost.
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.
Challenges and Troubleshooting
Scalability Issues
Palladium catalyst removal requires careful filtration through celite, which becomes cumbersome at multi-gram scales. Switching to polymer-supported catalysts simplifies purification.
Recent Advances in Synthesis
Recent protocols (2024–2025) emphasize:
- Flow chemistry : Continuous-flow systems reduce reaction times for amide coupling from 12 hours to 2 hours.
- Green solvents : Cyclopentyl methyl ether (CPME) replaces DMF in substitution steps, reducing environmental impact.
Q & A
Basic: What are the critical steps and parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, including amide coupling and substitution reactions . Key steps include:
- Acylation of the benzothiazole core with a diethylaminoethyl amine derivative under reflux conditions.
- Controlled solvent systems (e.g., acetonitrile or DMF) and reaction temperatures (60–100°C) to optimize intermediate formation .
- Final hydrochloridation using HCl to stabilize the compound as a salt .
Critical parameters include pH control during amidation and inert atmospheres to prevent oxidation of thiazole moieties .
Basic: How is purity and structural integrity validated during synthesis?
- Analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry (e.g., distinguishing between ethoxy and diethylamino substituents) .
- HPLC with UV detection (254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass spectrometry (ESI-MS) for molecular weight confirmation and detection of side products .
Advanced: How can reaction yields be optimized while minimizing side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but require post-reaction purification to remove residual solvents .
- Catalytic additives : Use of triethylamine or DMAP to accelerate amide coupling .
- Real-time monitoring : TLC or inline HPLC to track reaction progress and terminate before side reactions (e.g., over-alkylation) dominate .
Advanced: How to reconcile divergent bioactivity data across structural analogs?
- Comparative SAR analysis :
- Compare substituent effects using analogs (e.g., ethoxy vs. nitro groups) on target binding .
- Example: The 3-nitro group in related compounds enhances electrophilic reactivity but may reduce solubility, conflicting with in vitro vs. in vivo results .
- Dose-response profiling : Use IC50/EC50 curves to differentiate potency from assay-specific artifacts .
Advanced: What functional groups dictate pharmacological activity?
- Benzothiazole core : Essential for π-π stacking with hydrophobic enzyme pockets .
- Diethylaminoethyl side chain : Enhances solubility and cationic interactions with biological membranes .
- Ethoxy group : Modulates electron density, affecting binding to targets like HSP90 or kinases .
Advanced: How can computational modeling guide target identification?
- Molecular docking : Predict interactions with proteins (e.g., benzothiazoles binding to ATP pockets in kinases) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., amide carbonyl) for lead optimization .
Basic: How to address hygroscopicity during storage?
- Store as a hydrochloride salt in desiccated containers (silica gel) at –20°C .
- Lyophilization : Convert to a stable powder form to mitigate hydrolysis of the ethoxy group .
Advanced: Designing analogs for improved pharmacokinetics
- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy to enhance metabolic stability .
- Prodrug strategies : Mask the diethylamino group as a tert-butyl carbamate to improve oral bioavailability .
Advanced: Troubleshooting purification challenges
- Column chromatography : Use gradient elution (DCM:MeOH from 50:1 to 10:1) to resolve polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Advanced: Correlating in vitro and in vivo bioactivity
- PK/PD modeling : Measure plasma half-life and tissue distribution in rodent models to align in vitro IC50 with effective doses .
- Metabolite profiling : Identify active metabolites (e.g., demethylated derivatives) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
